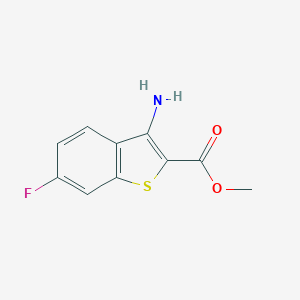

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

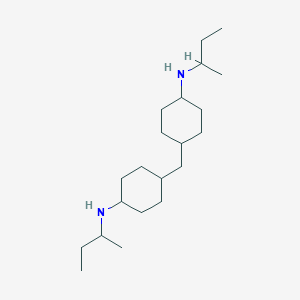

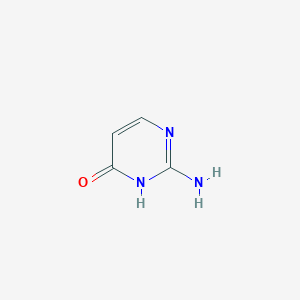

The synthesis of thiophene derivatives, such as “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate”, often involves heterocyclization of various substrates . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .

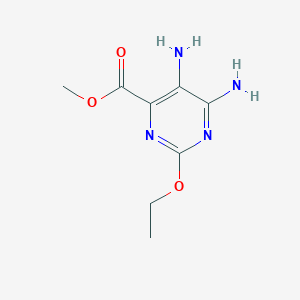

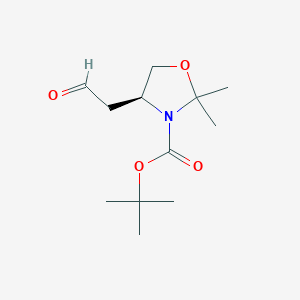

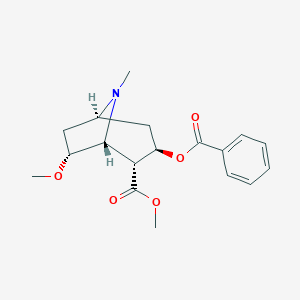

Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate” consists of a benzothiophene ring, which is a five-membered ring made up of one sulfur atom, attached to a carboxylate group and an amino group .

Chemical Reactions Analysis

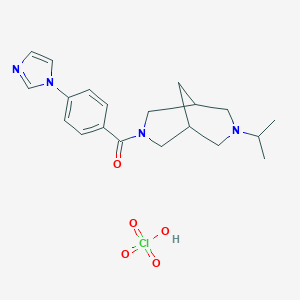

Thiophene-based compounds, like “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate”, have been used in various chemical reactions. For instance, they have been used in the synthesis of kinase inhibitors . The exact chemical reactions involving “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate” would depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Crystal Structure Analysis

- The crystal structure of Methyl 2‐amino‐4,5,6,7‐tetrahydro‐1‐benzothiophene‐3‐carboxylate, a compound similar to Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate, was analyzed. It was found to consist of a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Synthesis and Antimicrobial Activity

- Synthesis of various compounds, including ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and their conversion to other derivatives has been reported. These compounds were screened for antibacterial and antifungal activity, with some showing promising results (Narayana, Ashalatha, Raj, & Kumari, 2006).

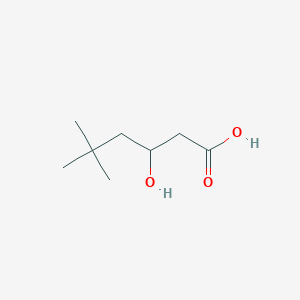

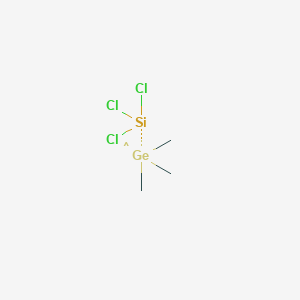

Chemical Synthesis Techniques

- The synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a related compound, using Et3SiH/I2 as a reducing agent was described. This method highlights advanced techniques in chemical synthesis (Jayaraman, Sridharan, & Nagappan, 2010).

Electrochemical Reduction Studies

- A study focused on the electrochemical behavior of methyl 3-chloro-, bromo- and iodo-1-benzothiophene-2-carboxylates, providing insights into the electrochemical properties of these compounds (Rejňák, Klima, Svoboda, & Ludvík, 2004).

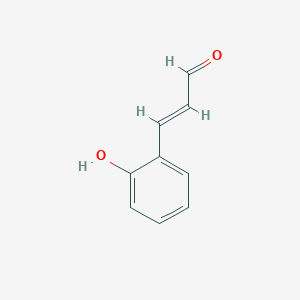

Fluorination and Synthesis

- The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles was investigated. These compounds were found to be potently cytotoxic in specific human breast cell lines, indicating potential applications in cancer research (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Orientations Futures

Thiophene-based compounds, like “Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate”, have shown promise in various fields, including medicinal chemistry and material science . They have been used in the synthesis of kinase inhibitors , suggesting potential applications in drug discovery and development. Future research could explore these applications further.

Propriétés

IUPAC Name |

methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPUQPQQFRVVOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442110 |

Source

|

| Record name | Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |

CAS RN |

142363-99-3 |

Source

|

| Record name | Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate](/img/structure/B114529.png)

![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)